2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid
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Overview
Description
2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid involves multiple steps, starting with the diazotization of 4-amino-o-toluidine. This intermediate is then coupled with benzoyl chloride to form the azo compound. Subsequent sulfonation and further coupling reactions lead to the final product. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts like Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction typically yields amines.
Scientific Research Applications
2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Amino-o-tolyl)azo]-2,6-xylenol
- [(4-amino-o-tolyl)azo]naphthalene-1,5-disulphonic acid
- 7-[(4-amino-o-tolyl)azo]naphthalene-1,3-disulphonic acid
Uniqueness
Compared to similar compounds, 2-(4-((4-((4-((4-Amino-o-tolyl)azo)benzoyl)amino)-3-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid stands out due to its unique combination of functional groups, which confer specific properties such as enhanced stability, intense coloration, and specific binding affinities. These characteristics make it particularly valuable in applications requiring high-performance dyes and stains.
Properties
CAS No. |
94200-34-7 |
---|---|
Molecular Formula |
C30H26N8O11S3 |
Molecular Weight |
770.8 g/mol |
IUPAC Name |
2-[4-[[4-[[4-[(4-amino-2-methylphenyl)diazenyl]benzoyl]amino]-3-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C30H26N8O11S3/c1-16-13-19(31)5-10-23(16)35-33-20-6-3-18(4-7-20)29(39)32-24-11-8-21(14-27(24)52(47,48)49)34-36-28-17(2)37-38(30(28)40)25-15-22(50(41,42)43)9-12-26(25)51(44,45)46/h3-15,28H,31H2,1-2H3,(H,32,39)(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI Key |
KIPPADFGCVAUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=C(C=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)C)S(=O)(=O)O |
Origin of Product |
United States |
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